(Chloromethyl)ethylbenzene
Overview
Description
(Chloromethyl)ethylbenzene is an aromatic compound that consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethyl)ethylbenzene can be synthesized through the chloromethylation of ethylbenzene. One efficient method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide (ZnI2) as a catalyst. The reaction is carried out in dichloromethane (CH2Cl2) at temperatures between 5-10°C . The chloromethylation process involves the formation of a chloromethyl cation ([ClCH2]+), which then undergoes electrophilic substitution on the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) as catalysts is common. These reactions are conducted under controlled conditions to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Alcohols, amines.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Ethylbenzene.
Scientific Research Applications
(Chloromethyl)ethylbenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds.
Polymers: It is a precursor in the production of specialty polymers and resins.
Catalysis: It is used in catalytic studies to understand reaction mechanisms and develop new catalytic processes.
Mechanism of Action
The mechanism of action of (Chloromethyl)ethylbenzene primarily involves electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)benzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Lacks the chloromethyl group.
Methylbenzene (Toluene): Contains a methyl group instead of a chloromethyl group.
Uniqueness
(Chloromethyl)ethylbenzene is unique due to the presence of both chloromethyl and ethyl groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wider range of chemical transformations compared to its simpler analogs .
Properties
IUPAC Name |
1-(chloromethyl)-2-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRCFBNKBGBMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26968-58-1 | |
Record name | Benzene, (chloromethyl)ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (chloromethyl)ethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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